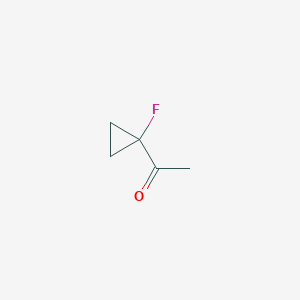

1-(1-Fluorocyclopropyl)ethanone

Description

Overview of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have become integral to modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. It is estimated that approximately 20% of all pharmaceuticals contain fluorine. pharmtech.com This prevalence is due to the unique attributes of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. These characteristics can enhance a molecule's metabolic stability, binding affinity to target enzymes, and membrane permeability. researchgate.netst-andrews.ac.uk

Unique Structural and Electronic Properties of the Cyclopropane (B1198618) Ring in Fluorinated Systems

The cyclopropane ring is the smallest cyclic hydrocarbon, and its strained three-membered ring structure imparts unique properties. Due to the rigidity of the cyclopropane backbone, conformational transformations that can occur in other cyclic systems are excluded. acs.org When a fluorine atom is introduced into a cyclopropane ring, it further influences the electronic properties of the system. The high electronegativity of fluorine inductively tunes the electronic profile of the molecule, which can modulate its acidity, basicity, and other physical characteristics. st-andrews.ac.uk This combination of a rigid scaffold with the electronic effects of fluorine makes fluorinated cyclopropanes desirable pharmacophores in drug discovery. researchgate.net

Significance of Ketone Functionality in Cyclopropyl (B3062369) Systems

The ketone functional group is a common feature in many organic molecules and serves as a versatile synthetic handle. In cyclopropyl systems, the ketone group's reactivity can be influenced by the adjacent strained ring. Cyclopropyl ketones are key intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com They can undergo a range of chemical transformations, such as reductions, oxidations, and cycloadditions, providing access to more complex molecular architectures. nih.govrsc.org The presence of a ketone allows for further functionalization and diversification of the cyclopropane scaffold. nih.gov

Emergence of 1-(1-Fluorocyclopropyl)ethanone as a Key Synthetic Intermediate and Research Target

1-(1-Fluorocyclopropyl)ethanone, with its combination of a fluorinated cyclopropane ring and a ketone functional group, has emerged as a valuable building block in organic synthesis. nih.gov Its structure presents a unique combination of the properties discussed above, making it an attractive target for researchers. The compound serves as a precursor for the synthesis of more complex fluorinated cyclopropane derivatives, which are of interest in medicinal chemistry. nih.govnih.gov

Challenges and Opportunities in the Chemistry of 1-(1-Fluorocyclopropyl)ethanone

The synthesis and manipulation of fluorinated compounds, including 1-(1-fluorocyclopropyl)ethanone, present both challenges and opportunities. The high reactivity of some fluorinating agents and the potential for unexpected reaction pathways require careful control of reaction conditions. pharmtech.comnih.gov However, the development of new synthetic methods for the preparation of fluorinated cyclopropanes is an active area of research, with the potential to provide access to novel chemical entities with unique biological activities. acs.orgresearchgate.net Overcoming the challenges associated with handling these reactive molecules opens up opportunities for the discovery of new drugs and materials. pharmtech.comst-andrews.ac.uk

Physicochemical Properties of 1-(1-Fluorocyclopropyl)ethanone

| Property | Value |

| Molecular Formula | C5H7FO lookchem.com |

| Molecular Weight | 102.11 g/mol sigmaaldrich.com |

| Boiling Point | 93.8±23.0 °C (Predicted) lookchem.com |

| Density | 1.07±0.1 g/cm3 (Predicted) lookchem.com |

| Physical Form | Colorless Liquid sigmaaldrich.com |

| CAS Number | 63141-10-6 lookchem.comsigmaaldrich.comsigmaaldrich.commanchesterorganics.comsigmaaldrich.com |

Synthesis of 1-(1-Fluorocyclopropyl)ethanone

The preparation of 1-(1-fluorocyclopropyl)ethanone can be achieved through several synthetic routes. One reported method involves the dropwise addition of 5-bromo-3-fluoro-2-pentanone to a mixture of potassium fluoride (B91410) and diethylene glycol at 110°C and 90 mbar, allowing for the continuous distillation of the product. google.com Another approach starts from 2-acetyl-2-chloro-4-butanolide, which is treated with a triethylamine-hydrogen fluoride addition product and triethylamine (B128534) in acetonitrile. google.com

Reactions and Synthetic Utility

1-(1-Fluorocyclopropyl)ethanone is a versatile intermediate in organic synthesis. The ketone functionality can be readily transformed into other functional groups. For instance, it can undergo chlorination at the alpha position. In one documented reaction, a mixture of 1-(1-fluorocyclopropyl)ethanone and methylene (B1212753) chloride is treated with sulfuryl chloride at room temperature. google.com This reaction yields 2-chloro-1-(1-fluorocyclopropyl)ethanone, a precursor for other derivatives. chemicalbook.com

Spectroscopic Data

The structure of 1-(1-fluorocyclopropyl)ethanone can be confirmed using various spectroscopic techniques. The proton nuclear magnetic resonance (¹H-NMR) spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the cyclopropyl and methyl protons. A multiplet is observed around 1.53 ppm corresponding to two of the cyclopropyl protons, while a singlet for the other two cyclopropyl protons appears at 1.46 ppm. The methyl protons give rise to a singlet at a distinct chemical shift. google.com

Direct Synthesis Approaches for 1-(1-Fluorocyclopropyl)ethanone

Direct synthesis methods focus on constructing the fluorocyclopropyl ketone from linear precursors or by modifying existing cyclopropyl structures.

Synthesis from Halogenated Precursors

Halogenated precursors provide a straightforward route to 1-(1-fluorocyclopropyl)ethanone through intramolecular cyclization or functional group conversion.

A documented method for synthesizing 1-(1-fluorocyclopropyl)ethanone involves the intramolecular cyclization of 5-bromo-3-fluoro-2-pentanone. In this process, the precursor is added dropwise to a mixture of potassium fluoride in diethylene glycol at an elevated temperature (110 °C) and reduced pressure (90 mbar). The product, 1-(1-fluorocyclopropyl)ethanone, is continuously distilled off as it forms. This method has been reported to yield the target compound in a 40% theoretical yield after purification.

While the direct conversion of 1-fluorocyclopropyl chloromethyl ketone to 1-(1-fluorocyclopropyl)ethanone is not explicitly detailed in the searched literature, a plausible route involves reductive dehalogenation. General methods for the reduction of α-halo ketones to their corresponding ketones are well-established. wikipedia.org One common method employs zinc dust in a protic solvent mixture, such as methanol (B129727) with ammonium (B1175870) chloride. tsijournals.com This reaction proceeds through the formation of an organozinc intermediate followed by protonolysis to yield the dehalogenated ketone.

Conversely, the precursor, 1-fluorocyclopropyl chloromethyl ketone, can be synthesized from 1-(1-fluorocyclopropyl)ethanone. This is achieved by reacting 1-(1-fluorocyclopropyl)ethanone with sulfuryl chloride in methylene chloride, which yields the α-chloro ketone.

Table 1: Synthesis from Halogenated Precursors

| Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-bromo-3-fluoro-2-pentanone | Potassium fluoride, diethylene glycol | 110 °C, 90 mbar | 1-(1-Fluorocyclopropyl)ethanone | 40% |

Oxidation of 1-fluorocyclopropanecarboxylic acid derivatives

The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation in organic chemistry. The Weinreb-Nahm ketone synthesis provides a reliable method to produce 1-(1-fluorocyclopropyl)ethanone from 1-fluorocyclopropanecarboxylic acid. researchgate.netwikipedia.orgutdallas.edu This two-step process avoids the common issue of over-addition by organometallic reagents.

First, 1-fluorocyclopropanecarboxylic acid is converted into the corresponding Weinreb-Nahm amide, N-methoxy-N-methyl-(1-fluorocyclopropyl)carboxamide. This can be achieved by first converting the carboxylic acid to its acid chloride (e.g., using thionyl chloride) and then reacting it with N,O-dimethylhydroxylamine hydrochloride. researchgate.netwikipedia.org

In the second step, the Weinreb-Nahm amide is treated with an organometallic reagent, such as methyllithium (B1224462) or methylmagnesium bromide (a Grignard reagent). The reaction forms a stable chelated tetrahedral intermediate which, upon acidic workup, collapses to furnish 1-(1-fluorocyclopropyl)ethanone. This method is known to be compatible with a wide array of functional groups, including α-halogens. researchgate.netwikipedia.org

Table 2: Weinreb-Nahm Synthesis of 1-(1-Fluorocyclopropyl)ethanone

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Fluorocyclopropanecarboxylic acid | 1. Thionyl chloride2. N,O-Dimethylhydroxylamine HCl | N-methoxy-N-methyl-(1-fluorocyclopropyl)carboxamide |

Cyclopropanation Strategies for Fluorinated Ketones and Precursors

Cyclopropanation reactions, particularly those involving carbenes or carbenoids, are powerful tools for constructing three-membered rings.

Carbene and Carbenoid Additions to Fluoroalkenes

The addition of carbenes or carbenoids to alkenes is a primary method for synthesizing cyclopropanes. nih.gov To synthesize 1-(1-fluorocyclopropyl)ethanone using this strategy, the reaction must involve a fluoroalkene and a carbene that provides the acetyl group, or vice versa.

A transition metal-free approach for generating an acceptor/acceptor-carbene has been described for the synthesis of fluoroacetyl cyclopropanes. ffhdj.com This involves the α-elimination from a suitable precursor to generate a fluoroacetyl carbene, which is then trapped by an alkene. For instance, the reaction of a fluoroacetyl carbene with ethene would directly yield 1-(1-fluorocyclopropyl)ethanone.

Alternatively, the cyclopropanation of a fluoroalkene, such as fluoroethene, with a carbene derived from a diazoacetone would also lead to the target molecule. Metal-catalyzed reactions, often employing rhodium or copper catalysts, are typically used to generate the carbene from the diazo compound and facilitate its addition to the alkene. utdallas.edu The use of fluorinated olefins in such cyclopropanation reactions has been established as a direct route to fluorinated cyclopropanes. utdallas.edu

Table 3: Cyclopropanation Strategies

| Alkene | Carbene Source | Catalyst/Conditions | Product |

|---|---|---|---|

| Ethene | Fluoroacetyl carbene precursor | Base-mediated α-elimination | 1-(1-Fluorocyclopropyl)ethanone |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-fluorocyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXRNZDYVFABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63141-10-6 | |

| Record name | 1-(1-fluorocyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Fluorocyclopropyl Ethanone and Analogues

1 Carbene and Carbenoid-Based Cyclopropanation

A prominent method for constructing gem-difluorocyclopropanes involves the addition of difluorocarbene (:CF2) to alkenes. researchgate.net The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), in the presence of a catalyst like sodium iodide (NaI), serves as an effective source for the in situ generation of difluorocarbene. researchgate.neted.ac.uk This electrophilic carbene can then react with ketone-derived alkenes, such as enol ethers or enamines, to yield the corresponding difluorocyclopropyl adducts.

Table 1: Difluorocyclopropanation using TMSCF3-NaI System This table is representative of the general reaction and not specific to 1-(1-Fluorocyclopropyl)ethanone.

| Alkene Substrate | Product | Yield | Reference |

|---|---|---|---|

| N-vinylpyrazoles | N-difluorocyclopropyl-substituted pyrazoles | Good to Excellent | researchgate.net |

| Electron-rich styrenes | gem-difluorocyclopropanes | Excellent | researchgate.net |

Transition metal-catalyzed cyclopropanation represents a powerful and versatile strategy for accessing cyclopropane derivatives. wikipedia.org In the context of fluorinated cyclopropanes, this approach typically involves the reaction of a fluorinated olefin with a diazo compound in the presence of a metal catalyst, commonly based on rhodium, copper, or iron. wikipedia.orgacs.orgresearchgate.net

Rhodium(II) carboxylate complexes are particularly effective for the cyclopropanation of fluoroalkenes. nih.gov These reactions can provide straightforward access to a wide range of polysubstituted monofluorocyclopropanes with good yields and diastereoselectivities. nih.gov The choice of catalyst and the diazo reagent's substituents can influence the reaction's efficiency and stereochemical outcome. wikipedia.org Similarly, copper and silver-based catalysts have been successfully employed for the aziridination of fluorinated olefins, a related nitrene-transfer reaction, which highlights the potential of these metals to catalyze additions to fluoroalkenes. researchgate.netus.esresearchgate.net The development of enantioselective variants, often using chiral ligands, allows for the synthesis of optically active fluorocyclopropanes. acs.orgscholaris.ca

2 Michael Initiated Ring Closure Protocols

The Michael Initiated Ring Closure (MIRC) reaction is a robust method for forming cyclopropane rings. researchgate.net This strategy involves the tandem Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. nih.gov For the synthesis of fluorinated cyclopropanes, this can involve the reaction of a fluorinated nucleophile with an α,β-unsaturated electrophile. acs.org For instance, a Reformatsky enolate derived from ethyl dibromofluoroacetate can react with α,β-unsaturated esters, though this may result in modest diastereoselectivity. acs.org

A facile synthesis of fluorinated cyclopropanes has been developed using readily available alkyl triflones as the nucleophilic partner. nih.govresearchgate.net The proposed mechanism involves a tandem sequence of Michael addition, intramolecular cyclization with the elimination of the triflyl group (-SO2CF3), and subsequent elimination of a fluoride (B91410) ion. nih.gov This method is applicable to a variety of substrates, producing the desired fluorinated cyclopropanes in good to excellent yields. nih.gov

3 Biocatalytic Approaches for Stereoselective Fluorocyclopropanes

Biocatalysis has emerged as a powerful tool for performing challenging chemical transformations with high stereoselectivity. utdallas.edudigitellinc.com Engineered heme proteins, particularly myoglobin-based catalysts, have been developed for the highly stereoselective synthesis of both mono- and gem-difluorinated cyclopropanes. utdallas.edunih.govresearchgate.net These enzymatic reactions typically involve the reaction of a fluorinated olefin with a carbene precursor, such as a diazo compound, and can overcome reactivity and selectivity limitations associated with traditional chemocatalytic methods. digitellinc.com

This biocatalytic strategy allows for the cyclopropanation of a broad range of fluorinated alkenes with excellent diastereoselectivity and enantioselectivity (up to >99:1 d.r. and 99% e.e.). nih.govdntb.gov.ua The synthetic utility of this approach has been demonstrated through the gram-scale synthesis of key fluorinated cyclopropane intermediates, underscoring its potential for practical applications in drug discovery. utdallas.eduresearchgate.net

Table 2: Biocatalytic Cyclopropanation of Fluorinated Olefins Data extracted from studies on engineered myoglobin-based catalysts.

| Olefin Substrate | Carbene Donor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| gem-difluoro alkenes | Diazoacetonitrile | up to 99:1 | up to 99% | utdallas.edunih.gov |

| monofluoro styrene (B11656) derivatives | Diazoacetonitrile | High | High | researchgate.net |

4 Photocatalytic and Transition Metal-Catalyzed Cyclopropanation

Photocatalysis offers a mild and efficient pathway for generating radical intermediates that can participate in cyclopropanation reactions. nih.gov A redox-neutral cyclopropanation of olefins has been developed using a bifunctional silicate (B1173343) reagent in combination with an organic photocatalyst and visible light. nih.gov This method is tolerant of a wide array of functional groups. nih.gov Recently, photocatalysis has also been applied to radical 1-(trifluoromethyl)cyclopropanation, enabling the incorporation of this specific motif into various organic molecules. acs.org A conceptually new synthesis developed by Jarvo and coworkers combines photocatalytic olefin difluoromethylation with a nickel-catalyzed intramolecular cross-electrophile coupling to access fluorinated cyclopropanes. thieme.de

Transition metal catalysis remains a cornerstone of cyclopropane synthesis. researchgate.netnih.gov Beyond the carbene-transfer reactions mentioned earlier, innovative strategies continue to emerge. For instance, an Rh2(II)-catalyzed asymmetric enyne cycloisomerization has been shown to construct chiral difluoromethylated cyclopropane derivatives with high yields and enantioselectivity. researchgate.net

Mechanistic Investigations of Reactions Involving 1 1 Fluorocyclopropyl Ethanone

Reaction Pathways of the Ketone Functionality

The acetyl group in 1-(1-fluorocyclopropyl)ethanone is a key site for various chemical transformations. Its reactivity is influenced by the electronic effects of the adjacent 1-fluorocyclopropyl ring.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of 1-(1-fluorocyclopropyl)ethanone is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

A common example of nucleophilic addition is the Grignard reaction. The addition of an organomagnesium halide (Grignard reagent) to the ketone results in the formation of a tertiary alcohol. The reaction proceeds through a nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.

The general mechanism for the addition of a Grignard reagent (R-MgX) is as follows:

Nucleophilic Attack: The R group from the Grignard reagent attacks the electrophilic carbonyl carbon of 1-(1-fluorocyclopropyl)ethanone.

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation: Subsequent workup with a protic solvent, such as dilute acid, protonates the alkoxide to yield the final tertiary alcohol.

| Reactant | Nucleophile (Grignard Reagent) | Product |

| 1-(1-Fluorocyclopropyl)ethanone | Methylmagnesium bromide | 2-(1-Fluorocyclopropyl)propan-2-ol |

| 1-(1-Fluorocyclopropyl)ethanone | Phenylmagnesium bromide | 1-(1-Fluorocyclopropyl)-1-phenylethanol |

Reactivity in Reduction and Oxidation Processes

The ketone functionality of 1-(1-fluorocyclopropyl)ethanone can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

The mechanism for reduction with NaBH₄ involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol) to give the secondary alcohol, 1-(1-fluorocyclopropyl)ethanol. libretexts.org LiAlH₄ follows a similar mechanism but is a more potent reducing agent and requires an anhydrous solvent, followed by an aqueous workup. libretexts.orgbyjus.commasterorganicchemistry.comyoutube.comyoutube.com

| Reactant | Reducing Agent | Product |

| 1-(1-Fluorocyclopropyl)ethanone | Sodium Borohydride (NaBH₄) in Methanol (B129727) | 1-(1-Fluorocyclopropyl)ethanol |

| 1-(1-Fluorocyclopropyl)ethanone | Lithium Aluminum Hydride (LiAlH₄) in THF, then H₂O | 1-(1-Fluorocyclopropyl)ethanol |

Oxidation of the ketone functionality is not a common reaction under standard conditions as ketones are generally resistant to further oxidation without cleavage of carbon-carbon bonds.

Ring-Opening Reactions of the 1-Fluorocyclopropyl Moiety

The high ring strain and the presence of the electron-withdrawing fluorine atom make the cyclopropyl (B3062369) ring in 1-(1-fluorocyclopropyl)ethanone susceptible to ring-opening reactions under various conditions.

Acid-Mediated Ring Opening

In the presence of a Lewis acid, gem-difluorocyclopropyl ketones can undergo ring-opening to form β-trifluoromethyl ketones. researchgate.net A similar reactivity can be anticipated for 1-(1-fluorocyclopropyl)ethanone. The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and promotes the cleavage of the cyclopropyl ring.

The proposed mechanism involves:

Activation: The Lewis acid coordinates to the carbonyl oxygen.

Ring Opening: The C1-C2 bond of the cyclopropyl ring cleaves, leading to the formation of a carbocationic intermediate. The positive charge is stabilized by the adjacent oxygen.

Rearrangement and Fluoride (B91410) Migration: A fluoride ion shift occurs, leading to the formation of a more stable enolate intermediate.

Protonation/Quenching: The reaction is quenched to afford the final ring-opened product.

Nucleophile-Induced Ring Cleavage

The strained cyclopropyl ring can be opened by the attack of a nucleophile. researchgate.net This reaction is often catalyzed by a Lewis acid, which activates the cyclopropyl ketone. nih.govrsc.org A variety of nucleophiles, including thiols, alcohols, and amines, can be employed. nih.govrsc.orgorganic-chemistry.orgrsc.org

The mechanism for the ring-opening with a thiol, for instance, in the presence of a scandium(III) catalyst, is proposed to proceed as follows: nih.gov

Activation: The chiral N,N'-dioxide-scandium(III) complex coordinates to the carbonyl group of the cyclopropyl ketone, activating it towards nucleophilic attack.

Nucleophilic Attack: The thiol attacks one of the methylene (B1212753) carbons of the cyclopropyl ring in an Sₙ2 fashion.

Ring Opening and Protonation: This attack leads to the cleavage of a carbon-carbon bond in the ring and the formation of an enolate intermediate. Subsequent protonation yields the final adduct.

| Substrate | Nucleophile | Catalyst | Product Type |

| Cyclopropyl Ketone | Thiol | Chiral N,N'-Dioxide-Sc(OTf)₃ | β-Thioether |

| Cyclopropyl Ketone | Alcohol | Chiral N,N'-Dioxide-Sc(OTf)₃ | β-Ether |

| Cyclopropyl Ketone | Carboxylic Acid | Chiral N,N'-Dioxide-Sc(OTf)₃ | β-Ester |

Electrophilic Activation and Ring Opening

The 1-fluorocyclopropyl moiety can be activated by electrophiles, leading to ring-opening. For instance, the reaction of 1,1-disubstituted cyclopropanes with hypervalent iodine reagents can lead to 1,3-difluorination or 1,3-oxyfluorination. rsc.org This suggests that an electrophilic species can initiate the cleavage of the cyclopropane (B1198618) ring.

A plausible mechanism for such a transformation involves:

Electrophilic Attack: An electrophile (E⁺) attacks the cyclopropane ring, leading to the formation of a bridged intermediate or a carbocation.

Ring Opening: The ring opens to relieve strain, forming a more stable carbocationic species.

Nucleophilic Capture: A nucleophile (Nu⁻) present in the reaction mixture attacks the carbocation, leading to the final 1,3-disubstituted product.

Regioselectivity and Stereospecificity in Ring-Opening Reactions

The ring-opening of cyclopropyl ketones is a powerful synthetic transformation, and the presence of a fluorine atom in 1-(1-fluorocyclopropyl)ethanone introduces significant electronic bias, heavily influencing the regioselectivity of C-C bond cleavage.

Research into related systems, such as 2,2-difluoro-1-alkenylcyclopropanes, reveals a strong preference for the cleavage of the C-C bond opposite the gem-difluoro group. beilstein-journals.org This regioselectivity is attributed to the stabilization of the resulting diradical intermediate. beilstein-journals.org In palladium-catalyzed reactions of aryl cyclopropyl ketones, ring-opening occurs to stereoselectively form (E)-1-arylbut-2-en-1-ones. researchgate.netrsc.org This process highlights the stereospecific nature of such transformations under transition metal catalysis.

In nickel-catalyzed cross-coupling reactions, the activation of the C–C bond in cyclopropyl ketones is enabled by cooperation between a redox-active ligand and the nickel catalyst. researchgate.net This approach allows for the ring-opened products to be formed with high stereoselectivity (≥95:5 Z/E). researchgate.net The reaction of cyclopropyl-substituted fluoroepoxides, a related class of compounds, demonstrates how reaction conditions can dictate regioselectivity. Acid catalysis promotes ring-opening to form a carbocation intermediate, which then leads to a 1,5-fluorine migration product. cas.cn This outcome contrasts with base-promoted reactions, which favor a different pathway. cas.cn

| Reaction Type | Catalyst/Conditions | Key Feature | Outcome | Reference |

| Thermal Rearrangement | Heat | Regioselective C-C cleavage | Cleavage of bond opposite CF2 group | beilstein-journals.org |

| Ring-Opening | Pd(OAc)2/PCy3 | Stereoselective formation | (E)-α,β-unsaturated ketones | researchgate.netrsc.org |

| Cross-Coupling | Nickel/Redox-Active Ligand | Stereoselective C-C activation | Z-silyl enol ethers (≥95:5) | researchgate.net |

| Rearrangement | Benzoic Acid | Regioselective ring-opening | 1,5-Fluorine migration product | cas.cn |

Rearrangement Reactions

The high ring strain inherent in the cyclopropyl motif of 1-(1-fluorocyclopropyl)ethanone makes it susceptible to various rearrangement reactions, which can be triggered thermally, by acidic or basic conditions, or through catalysis. These rearrangements often involve significant alterations to the carbon skeleton or the migration of the fluorine atom.

Skeletal rearrangements of cyclopropyl ketones often proceed through the cleavage of one of the cyclopropyl C-C bonds, leading to more stable acyclic or larger ring systems. The vinylcyclopropane (B126155) rearrangement, for instance, transforms vinyl-substituted cyclopropanes into cyclopentenes at elevated temperatures. nih.gov Studies on 1,1-divinylcyclopropanes show that they undergo a vinylcyclopropane rearrangement regioselectively, with migration occurring towards the more substituted cyclopropane carbon. nih.gov

Acid-catalyzed reactions can also induce profound skeletal rearrangements. The treatment of certain alkenoic acids with polyphosphoric acid or sulfuric acid has been shown to result in skeletal reorganization during intramolecular acylation. rsc.org In the context of fluorinated compounds, reactions of dianhydro-β-D-hexopyranoses with diethylaminosulphur trifluoride (DAST) led exclusively to products of skeletal rearrangement, demonstrating the potent influence of fluorinating agents and reaction conditions on molecular architecture. nih.gov

Fluorine migration is a noteworthy rearrangement process in organofluorine chemistry, involving the cleavage of a robust C-F bond and the formation of a new one at a different position within the molecule. This phenomenon has been observed in derivatives related to 1-(1-fluorocyclopropyl)ethanone.

Unprecedented divergent rearrangements have been reported for cyclopropyl-substituted fluoroepoxides. cas.cn In the presence of a catalytic amount of benzoic acid, these compounds undergo a 1,5-fluorine migration, which is believed to proceed through a carbocation intermediate formed after the acid-promoted ring-opening of the epoxide. cas.cn Conversely, heating with a base like potassium carbonate triggers a 1,2-fluorine migration, which may involve a tight ion pair or a concerted mechanism. cas.cn Brønsted acid catalysis has also been shown to effectively promote 1,2-fluorine migration in simple fluoroepoxides to construct α-fluorinated ketones. rsc.org Computational studies on the reaction of ketones with gaseous CF3+ suggest that fluorine transfer can occur via a four-membered cyclic transition state. nih.govresearchgate.net

| Condition | Migration Type | Proposed Intermediate | Product | Reference |

| Benzoic Acid (cat.) | 1,5-Fluorine Migration | Carbocation | Fluorine-migrated ketone | cas.cn |

| K2CO3, 60 °C | 1,2-Fluorine Migration | Tight ion pair / Concerted | Fluorine-migrated ketone | cas.cn |

| Brønsted Acid | 1,2-Fluorine Migration | Carbocation | α-Fluorinated ketone | rsc.org |

| Gas Phase (CF3+) | 1,3-Atom Transfer | Four-member cyclic TS | Fluorinated alkene | nih.govresearchgate.net |

Catalytic Activation and Mechanistic Insights

Transition metal catalysis provides a versatile platform for activating and transforming 1-(1-fluorocyclopropyl)ethanone and related ketones. Metals like gold, copper, and palladium exhibit distinct reactivity profiles, enabling a range of reactions from cycloisomerization to cross-coupling, with the choice of ligands often playing a critical role in determining the outcome.

Gold (Au): Gold(I) catalysts are particularly effective in activating the strained ring system of cyclopropyl ketones, often in conjunction with other functional groups like alkynes. organic-chemistry.orgnih.gov Gold(I) catalysis can initiate cascade reactions, leading to complex molecular scaffolds such as highly substituted furans from 1-(1-alkynyl)-cyclopropyl ketones. organic-chemistry.orgnih.gov The mechanism is thought to involve the formation of electrophilic cyclopropyl gold(I) carbene-like intermediates, which are highly reactive species that can undergo various subsequent transformations. nih.govrsc.orgrsc.org

Copper (Cu): Copper catalysts are widely used for various transformations of ketones. nih.gov Copper-catalyzed systems can facilitate the synthesis of β-fluoroenones from silyl (B83357) enol ethers or ketones through a tandem process. organic-chemistry.org Asymmetric fluorination of cyclic β-keto esters has been achieved with high enantioselectivity using copper complexes. nih.gov Mechanistic studies suggest that many copper-catalyzed reactions involving ketones can proceed through radical pathways. organic-chemistry.org

Palladium (Pd): Palladium catalysts are highly versatile for reactions involving cyclopropyl ketones, particularly for ring-opening and cross-coupling reactions. researchgate.netrsc.org Palladium(0) complexes can catalyze the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones. rsc.org Palladium catalysis is also central to Stille cross-coupling reactions, which have been developed for the direct introduction of the 1-fluorocyclopropyl group onto aryl and alkenyl halides. researchgate.netresearchgate.net The catalytic cycle for these cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

The ligands coordinated to the transition metal center are crucial in modulating the catalyst's reactivity, stability, and selectivity. The electronic and steric properties of the ligand can influence every step of a catalytic cycle.

In palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones, the use of a bulky phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy3) was found to be effective. rsc.org For Stille cross-coupling reactions, the choice of palladium source and ligands can impact reaction yields. researchgate.net

Ligand effects are also paramount in asymmetric catalysis. A study on rhodium-catalyzed reactions demonstrated a linear correlation between the enantiomeric excess (ee) of the product and the ee of the chiral monodentate phosphine ligand, suggesting that a single ligand is bound to the catalytically active species. pitt.edu In some palladium-catalyzed P-C coupling reactions, it has been proposed that the phosphorus-containing reagent can itself act as a ligand after tautomerization, leading to so-called "ligand-free" conditions. mdpi.com Furthermore, cooperation between a redox-active ligand and a nickel catalyst has been shown to enable the C-C bond activation of cyclopropyl ketones, unlocking new reactivity patterns that are inaccessible with traditional catalysts. researchgate.net

Investigation of Reactive Intermediates

The study of reactive intermediates is crucial for understanding the detailed reaction mechanisms of 1-(1-fluorocyclopropyl)ethanone. These short-lived species, which are not the initial reactants or final products, dictate the reaction pathways and the formation of various products. Mechanistic investigations into reactions involving this fluorinated cyclopropyl ketone have primarily focused on the generation and subsequent reactions of enolates, as well as potential ring-opened intermediates.

Research in this area often employs a combination of experimental techniques, such as trapping experiments and spectroscopic analysis, alongside computational studies to elucidate the structure and stability of these transient species.

Enolate Intermediates

The presence of a carbonyl group in 1-(1-fluorocyclopropyl)ethanone makes the α-protons on the methyl group acidic and susceptible to deprotonation by a base, leading to the formation of an enolate intermediate. This enolate is a key nucleophilic species that can react with various electrophiles.

Table 1: Proposed Enolate Intermediate of 1-(1-Fluorocyclopropyl)ethanone

| Property | Description |

| Structure | The enolate exists as a resonance hybrid, with the negative charge delocalized between the α-carbon and the oxygen atom. |

| Formation | Formed by the removal of a proton from the methyl group by a suitable base. |

| Reactivity | Acts as a potent nucleophile, capable of attacking a wide range of electrophilic centers. |

This table is based on general principles of ketone reactivity, as specific studies on the enolate of 1-(1-fluorocyclopropyl)ethanone are not widely available in the reviewed literature.

Potential Ring-Opened Intermediates

The strained cyclopropyl ring in 1-(1-fluorocyclopropyl)ethanone can undergo ring-opening under certain reaction conditions, leading to different types of reactive intermediates. The presence of the fluorine atom and the acetyl group significantly influences the regioselectivity and stability of these intermediates. Theoretical studies on related cyclopropyl systems suggest the possibility of both carbocationic and zwitterionic intermediates depending on the reaction conditions and the nature of the attacking reagent.

Table 2: Hypothetical Ring-Opened Intermediates

| Intermediate Type | Proposed Formation Pathway | Potential Subsequent Reactions |

| Carbocation | Acid-catalyzed ring-opening, where a proton attacks the carbonyl oxygen, followed by cleavage of a C-C bond of the cyclopropyl ring. | Rearrangement, nucleophilic attack. |

| Zwitterion | Base-induced ring-opening, potentially involving the formation of an initial enolate followed by ring cleavage. | Intramolecular cyclization, reaction with electrophiles. |

This table represents hypothetical intermediates for 1-(1-fluorocyclopropyl)ethanone based on mechanistic studies of similar cyclopropyl ketones, as direct experimental or computational evidence for this specific compound is limited in the available literature.

Detailed research, including trapping experiments with specific electrophiles and advanced spectroscopic techniques like low-temperature NMR, would be necessary to definitively identify and characterize the reactive intermediates involved in the diverse reactions of 1-(1-fluorocyclopropyl)ethanone. Furthermore, high-level computational studies could provide valuable insights into the energetics and reaction pathways involving these transient species.

Theoretical and Computational Studies of 1 1 Fluorocyclopropyl Ethanone

Electronic Structure and Bonding Analysis

Detailed electronic structure and bonding analyses for 1-(1-Fluorocyclopropyl)ethanone are not extensively reported in peer-reviewed literature. However, general principles of organic chemistry allow for a qualitative discussion of its expected electronic features.

A frontier molecular orbital (HOMO/LUMO) analysis for 1-(1-Fluorocyclopropyl)ethanone is not available in the current body of scientific literature. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. youtube.com For a ketone like 1-(1-Fluorocyclopropyl)ethanone, the HOMO would likely have significant contribution from the oxygen lone pairs, while the LUMO would be the π* orbital of the carbonyl group. The energies of these orbitals would be influenced by the electron-withdrawing fluorine atom and the strained cyclopropyl (B3062369) ring.

The introduction of a fluorine atom to a cyclopropane (B1198618) ring is known to have significant electronic effects. capes.gov.brnih.gov Fluorine is the most electronegative element, and its presence on the cyclopropyl ring in 1-(1-Fluorocyclopropyl)ethanone will induce a dipole moment, drawing electron density towards itself. This will polarize the C-F bond and have a cascading electronic effect on the rest of the molecule.

The cyclopropane ring itself possesses inherent strain due to its small bond angles, which deviate significantly from the ideal sp³ hybridization angle. The substitution with a fluorine atom can further modulate this ring strain. The precise quantitative effect on the ring strain of 1-(1-Fluorocyclopropyl)ethanone would require specific computational or experimental studies which are not currently available.

Conformational Analysis and Intramolecular Interactions

Conformational analysis of 1-(1-Fluorocyclopropyl)ethanone would involve studying the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group.

Specific theoretical predictions of the stable conformers of 1-(1-Fluorocyclopropyl)ethanone are not documented in the available literature. Generally, for acylcyclopropanes, two main conformers are considered: a "bisected" and a "gauche" or "non-bisected" conformation. The relative stability of these conformers is determined by a balance of steric and electronic effects. The presence of the fluorine atom would likely influence the conformational preference through electrostatic interactions. Computational studies on similar molecules, such as fluorocyclohexane, have shown that fluorine substitution can significantly impact conformational equilibria. researchgate.net

Based on the structure of 1-(1-Fluorocyclopropyl)ethanone, there are no conventional hydrogen bond donors present in the molecule. lookchem.com Therefore, intramolecular hydrogen bonding is not expected to be a significant feature of its conformational landscape. However, other weak intramolecular interactions, such as dipole-dipole interactions involving the C-F and C=O bonds, would play a role in determining its preferred conformation.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity and elucidate the reaction mechanisms of organic compounds. For a molecule like 1-(1-Fluorocyclopropyl)ethanone, these methods could provide invaluable insights into its chemical behavior.

Energy Barriers and Transition State Analysis

The study of reaction pathways through computational means involves the calculation of potential energy surfaces, allowing for the identification of transition states and the determination of activation energy barriers. For instance, Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms. A DFT study on the phosphine-catalyzed ring-opening reaction of cyclopropyl ketones, for example, has shown that the process can involve several steps, including nucleophilic substitution to open the three-membered ring and subsequent intramolecular reactions. While this study did not specifically include the fluoro-substituted analogue, it provides a framework for how the energy barriers and transition states for reactions of 1-(1-Fluorocyclopropyl)ethanone could be computationally explored. The high strain of the cyclopropyl ring is a key factor that would be central to such an analysis.

Regioselectivity and Stereoselectivity Predictions

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of organic reactions. For reactions involving 1-(1-Fluorocyclopropyl)ethanone, computational tools could predict the preferred site of attack on the molecule and the stereochemical outcome of such reactions. The prediction of site- and regioselectivity is a significant area of research, with machine learning models emerging as powerful predictive tools. Although specific predictions for 1-(1-Fluorocyclopropyl)ethanone are not available, the general methodologies are well-established. For example, in the context of cycloaddition reactions, DFT calculations have been used to explain the regio- and stereoselectivity by analyzing the electronic properties of the reactants.

Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. It is defined as the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kL/kH). core.ac.uk The theoretical calculation of KIEs, often using methods like instanton theory combined with DFT, can provide detailed mechanistic insights. For instance, in the ring-opening of the cyclopropylcarbinyl radical, significant KIEs have been calculated, highlighting the role of tunneling at low temperatures. nih.gov While no specific KIE studies on 1-(1-Fluorocyclopropyl)ethanone have been found, the principles of KIE analysis are broadly applicable and could be used to study its reaction mechanisms. core.ac.ukwikipedia.orglibretexts.orggithub.ioprinceton.edu

| Isotope Substitution | Typical KIE (kH/kD) Range for Primary Effect |

| Hydrogen/Deuterium | 2-7 |

This table represents typical values and the actual KIE for a specific reaction of 1-(1-Fluorocyclopropyl)ethanone would need to be determined experimentally or through specific computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. While no MD simulations specifically targeting 1-(1-Fluorocyclopropyl)ethanone were found in the available literature, this technique could be applied to understand its behavior in different environments. For example, MD simulations have been used to study the effects of fluoropolymer binders in explosives containing related nitro compounds, demonstrating the utility of this method in understanding intermolecular forces.

Quantum Chemical Descriptors in QSPR/QSAR Models (focused on chemical reactivity)

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical models that correlate the chemical structure of a compound with its properties or biological activity. These models often employ quantum chemical descriptors derived from computational chemistry. A QSAR study on fluorinated anesthetics, for instance, utilized descriptors calculated with DFT to correlate molecular structure with anesthetic activity. github.io Such an approach could be used to predict the reactivity of 1-(1-Fluorocyclopropyl)ethanone by establishing a relationship between its computed molecular descriptors and experimentally determined reactivity data.

Integration of Computational and Experimental Data

The most powerful approach to understanding chemical systems involves the integration of computational and experimental data. Computational predictions can guide experimental design, and experimental results can validate and refine computational models. For example, a study on the bromination and epoxidation of a p-benzoquinone-fused norbornadiene combined experimental observations with computational analysis to explain an unexpected regioselectivity. This synergistic approach would be essential for a thorough understanding of the chemical properties and reactivity of 1-(1-Fluorocyclopropyl)ethanone.

Chemical Transformations and Applications of 1 1 Fluorocyclopropyl Ethanone in Organic Synthesis

Role as a Building Block for Complex Molecules

The inherent reactivity of 1-(1-fluorocyclopropyl)ethanone, stemming from its strained three-membered ring and the presence of two distinct functional groups, makes it an attractive precursor for the synthesis of more elaborate molecules. researchgate.net Its utility extends from the construction of substituted cyclopropanes to serving as a linchpin for the generation of larger ring systems through rearrangement reactions.

The 1-fluorocyclopropyl moiety is a valuable substituent in the development of pharmaceuticals and agrochemicals. rsc.org The synthesis of molecules containing this group often relies on the functionalization of precursors like 1-(1-fluorocyclopropyl)ethanone. While direct elaboration of the ketone is one approach, the use of related 1-fluorocyclopropyl derivatives in cross-coupling reactions has proven to be a powerful strategy for creating carbon-carbon bonds and introducing the fluorocyclopropyl unit into aromatic and vinylic systems. researchgate.netresearchgate.net

Recent advancements have demonstrated the preparation of bench-stable (1-fluorocyclopropyl)tin reagents. researchgate.net These stannanes undergo palladium-catalyzed Stille cross-coupling reactions with a wide array of aryl and alkenyl (pseudo)halides, accommodating various functional groups. researchgate.netresearchgate.net This methodology provides a direct route to 1-fluoro-1-arylcyclopropanes and related structures, highlighting the role of the 1-fluorocyclopropyl unit as a versatile building block. researchgate.net

Table 1: Examples of Substituted Cyclopropanes via Stille Coupling

| Electrophile | Stannane (B1208499) | Catalyst | Product |

|---|---|---|---|

| Aryl Halide | (1-Fluorocyclopropyl)tributylstannane | Palladium Complex | 1-Aryl-1-fluorocyclopropane |

This table illustrates the general transformation and not specific yields or conditions.

The strained nature of the cyclopropane (B1198618) ring in 1-(1-fluorocyclopropyl)ethanone and its derivatives makes them susceptible to ring-opening and ring-expansion reactions, providing access to diverse molecular scaffolds. researchgate.netwhiterose.ac.uk These transformations are often triggered by the strategic activation of the ketone or other functional groups attached to the cyclopropyl (B3062369) ring.

Gold(I) catalysis has emerged as a powerful tool for initiating cascade reactions of cyclopropyl ketones. organic-chemistry.org For instance, 1-(1-alkynyl)cyclopropyl ketones, which can be conceptually derived from 1-(1-fluorocyclopropyl)ethanone, undergo gold-catalyzed reactions with various nucleophiles to furnish highly substituted furans. organic-chemistry.org This transformation proceeds through a cascade that involves the opening of the cyclopropane ring. organic-chemistry.org

The general principle of ring expansion often involves the formation of a reactive intermediate that facilitates the cleavage of a cyclopropane bond and the concurrent formation of a larger ring. researchgate.netwhiterose.ac.uk While specific examples detailing the ring expansion of 1-(1-fluorocyclopropyl)ethanone itself are not extensively documented in the provided context, the reactivity patterns of similar cyclopropyl ketones strongly suggest its potential as a precursor for such transformations. organic-chemistry.org

Participation in Named Reactions and Methodologies

The chemical reactivity of 1-(1-fluorocyclopropyl)ethanone and its derivatives allows for their participation in a variety of named reactions and synthetic methodologies, further underscoring their utility in organic synthesis.

As previously mentioned, the Stille cross-coupling reaction is a key method for incorporating the 1-fluorocyclopropyl group. researchgate.netresearchgate.net This palladium-catalyzed reaction couples an organostannane with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The development of (1-fluorocyclopropyl)tributylstannane as a bench-stable reagent has significantly enhanced the accessibility of 1-fluorocyclopropyl-substituted compounds. researchgate.net

The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The Stille coupling is known for its tolerance of a wide range of functional groups, making it a highly versatile tool in complex molecule synthesis. organic-chemistry.orgnih.gov

Table 2: Key Features of the Stille Coupling

| Feature | Description |

|---|---|

| Reactants | Organostannane (e.g., (1-Fluorocyclopropyl)tributylstannane) and Organic Halide/Pseudohalide |

| Catalyst | Palladium(0) complex |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |

| Advantages | Functional group tolerance, stability of stannane reagents |

| Drawbacks | Toxicity of tin compounds |

Gold-catalyzed cycloaddition reactions represent a powerful strategy for the rapid construction of cyclic and heterocyclic systems. nih.govntnu.edu While direct cycloaddition reactions involving 1-(1-fluorocyclopropyl)ethanone are not explicitly detailed, related 1-(1-alkynyl)cyclopropyl ketones undergo gold-catalyzed divergent [4+4] cycloadditions. rsc.org These reactions involve the in situ generation of a gold-furyl 1,4-dipole, which then reacts with a suitable partner to form eight-membered heterocycles. rsc.org

Gold(I) catalysts are known to activate alkynes and allenes, facilitating their participation in cycloaddition reactions. nih.govrsc.org In the context of propargyl esters, gold catalysis can lead to the formation of gold-carbene intermediates, which can then undergo cyclopropanation or other cycloaddition pathways. nih.gov The reactivity of the ketone in 1-(1-fluorocyclopropyl)ethanone could potentially be harnessed to engage in similar gold-catalyzed transformations, although this remains an area for further exploration.

The ketone group in 1-(1-fluorocyclopropyl)ethanone provides a versatile handle for a wide range of chemical modifications. Standard ketone chemistry can be applied to introduce new functional groups and build molecular complexity. For example, reduction of the ketone would yield the corresponding secondary alcohol, which could serve as a precursor for further reactions.

Furthermore, the ketone can be transformed into other functional groups, such as an alkyne, to prepare substrates for reactions like the aforementioned gold-catalyzed cycloadditions. organic-chemistry.orgrsc.org The conversion of the ketone to a leaving group could also facilitate nucleophilic substitution or elimination reactions, further expanding the synthetic utility of this building block.

Generation of Chiral Fluorinated Scaffolds

The construction of chiral molecules containing a fluorinated cyclopropane ring is of significant interest in medicinal chemistry, where such motifs can impart unique conformational constraints and metabolic stability. The ketone functionality of 1-(1-fluorocyclopropyl)ethanone serves as a key entry point for introducing chirality.

Enantioselective Derivatization

The conversion of the prochiral ketone of 1-(1-fluorocyclopropyl)ethanone into a chiral alcohol, 1-(1-fluorocyclopropyl)ethanol, represents a fundamental enantioselective transformation. This is typically achieved through asymmetric reduction. Biocatalysis, utilizing ketoreductase (KRED) enzymes, offers a powerful method for this purpose. dntb.gov.ua These enzymes can exhibit high enantioselectivity, providing access to either the (R)- or (S)-enantiomer of the corresponding alcohol, depending on the specific enzyme used. dntb.gov.ua The resulting chiral alcohol is a versatile intermediate, itself a building block for more complex chiral structures.

Another approach involves the catalytic asymmetric addition of organometallic reagents to the carbonyl group. While specific examples for 1-(1-fluorocyclopropyl)ethanone are not extensively documented, methodologies developed for other ketones, such as N-heterocyclic carbene (NHC)-catalyzed additions of Grignard reagents, demonstrate the potential for creating α-chiral tertiary alcohols with high enantioselectivity. nih.gov

Diastereoselective Transformations

When 1-(1-fluorocyclopropyl)ethanone is modified to contain a pre-existing chiral center, subsequent reactions at or adjacent to the ketone can proceed with high diastereoselectivity. The inherent stereochemistry of the fluorocyclopropyl group can influence the facial selectivity of nucleophilic additions to the carbonyl. For instance, the addition of allyltitanocenes to cyclic ketones has been shown to proceed with good to high diastereoselectivity, with the outcome dependent on the substitution pattern of the organometallic reagent. nih.gov This principle can be extended to derivatives of 1-(1-fluorocyclopropyl)ethanone to control the formation of new stereocenters relative to the cyclopropane ring.

Furthermore, annulation reactions, where a new ring is fused to the existing structure, can be highly diastereoselective. Strategies involving the reaction of ketone derivatives with bifunctional reagents can lead to the formation of complex spirocyclic or fused-ring systems with excellent control over the relative stereochemistry of multiple newly formed chiral centers. nih.gov

Synthetic Utility in Developing Novel Structural Motifs

The unique electronic properties and inherent ring strain of the fluorocyclopropyl ketone moiety make it a valuable precursor for constructing novel molecular frameworks, particularly heterocycles.

One prominent application is in the synthesis of substituted pyrazoles. The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic method for pyrazole (B372694) formation. nih.gov By generating a 1,3-diketone derivative from 1-(1-fluorocyclopropyl)ethanone, for example through Claisen condensation, a subsequent cyclization with hydrazine or its derivatives can yield 3-(1-fluorocyclopropyl)pyrazoles. These structures are of interest in medicinal chemistry, as pyrazoles are a well-established pharmacophore. nih.gov

The ketone can also serve as a linchpin in multicomponent reactions to build complex heterocyclic systems. For example, the Ugi condensation, a four-component reaction, can be adapted to incorporate ketones, leading to the rapid assembly of peptide-like structures or complex heterocycles. organic-chemistry.org Applying such a strategy to 1-(1-fluorocyclopropyl)ethanone could provide a direct route to novel, densely functionalized fluorinated compounds.

Strategies for Chemical Diversification

Beyond its use in constructing chiral scaffolds and novel motifs, the ketone group of 1-(1-fluorocyclopropyl)ethanone is a versatile handle for a wide range of chemical transformations, allowing for extensive diversification of the core structure.

A key reaction for diversification is the Baeyer-Villiger oxidation, which converts ketones into esters. organic-chemistry.orgsigmaaldrich.comwikipedia.org The oxidation of 1-(1-fluorocyclopropyl)ethanone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield 1-fluorocyclopropyl acetate. organic-chemistry.org This reaction is known for its predictable regiochemistry, which is governed by the migratory aptitude of the groups attached to the carbonyl. organic-chemistry.org The resulting ester can be hydrolyzed to the corresponding alcohol or used in transesterification reactions to generate a library of derivatives.

The ketone can also be converted into other functional groups. For example, reaction with a Wittig reagent can transform the carbonyl into an alkene, providing a handle for further reactions like metathesis or polymerization. Formation of an enolate or silyl (B83357) enol ether opens up the vast chemistry of enolate alkylation, acylation, and aldol (B89426) reactions, allowing for the construction of new carbon-carbon bonds at the α-position.

Finally, the entire 1-(1-fluorocyclopropyl)acetyl group can be used in the synthesis of larger molecules. For instance, it can be incorporated into quinolone structures, which are known for their antibacterial activity. nih.gov This demonstrates the utility of the title compound as a key fragment in the synthesis of biologically active molecules.

Future Research Directions and Challenges in Fluorocyclopropyl Ketone Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in fluorocyclopropyl ketone chemistry is the development of efficient, safe, and environmentally benign synthetic methods. While traditional methods exist, they often rely on harsh reagents, multi-step sequences, or high catalyst loadings, which can limit their scalability and sustainability. nih.govcas.cn

Future research will likely prioritize the following areas:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing intermediate purification steps, solvent waste, and energy consumption. cas.cn The development of tandem processes, such as a conjugate addition-decarboxylation sequence to create key precursors, represents a move toward more streamlined synthesis. nih.gov

Catalysis with Earth-Abundant Metals: While precious metals like palladium and rhodium are effective catalysts, their cost and toxicity are significant drawbacks. nih.govacs.org Research into catalysts based on earth-abundant and less toxic metals like nickel, copper, and iron is a critical area for sustainable synthesis. csic.es For example, nickel-catalyzed cross-coupling reactions are being explored as powerful alternatives to palladium-based systems. csic.esscholaris.ca

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly approach to synthesizing chiral building blocks. nih.gov A key advantage is the ability to perform reactions in aqueous media under mild conditions. A recent chiral route to spirocyclic diamines utilized a transaminase for the key stereoselective step, highlighting the potential of biocatalysis in this field. nih.gov

Innovative Reagent and Solvent Strategies: The development of novel fluorinating reagents, such as fluoroiodane, can provide new pathways to fluorinated compounds under mild conditions. le.ac.uk Furthermore, replacing hazardous solvents with greener alternatives is a significant goal. smolecule.com The use of metal-organic frameworks (MOFs) to safely handle and deliver gaseous fluorinated alkenes like vinylidene fluoride (B91410) represents an innovative strategy to improve safety and reaction efficiency, providing a solid, manageable source for these otherwise difficult-to-handle reagents.

A comparative analysis of emerging sustainable methods is presented below.

| Methodology | Key Features | Advantages in Sustainability | Reference |

|---|---|---|---|

| Biocatalysis (Transaminases) | Enzyme-catalyzed synthesis of chiral amines from ketones. | Mild, aqueous conditions; high enantioselectivity; reduced metal waste. | nih.gov |

| Metal-Organic Frameworks (MOFs) | Use of MOFs to store and deliver gaseous fluorinated reagents. | Enhanced safety; improved handling of toxic/gaseous materials; MOF can be reusable. | |

| Julia-Kocienski Olefination | Conversion of ketones to fluorocyclopropylidene compounds. | Broad substrate scope and applicability to complex molecules. | researchgate.net |

| One-Pot Ring-Opening/Fluorination | Direct synthesis of β- and γ-fluoroketones from cyclopropanols. | Step economy; reduces waste from intermediate purification. | cas.cn |

Exploration of New Reactivity Modes and Mechanistic Pathways

Understanding the fundamental reactivity of fluorocyclopropyl ketones is essential for designing new transformations. The strained cyclopropane (B1198618) ring, combined with the strong electron-withdrawing nature of the fluorine atom and the ketone group, creates a unique electronic landscape that can be exploited. beilstein-journals.org

Key future research directions include:

Controlled Ring-Opening Reactions: The regioselectivity of cyclopropane ring-opening is often dictated by the reaction conditions and the nature of the reagents. beilstein-journals.org For instance, reactions mediated by weak acids may result in the cleavage of the distal C-C bond via an SN2-type mechanism, whereas strong acids can lead to cleavage of the proximal bond. beilstein-journals.org A deeper mechanistic understanding will allow for the selective synthesis of diverse acyclic fluorinated products.

Novel Cycloadditions: The ketone moiety can participate in cycloaddition reactions. For example, a single-pot (2+1+2) cycloaddition involving an alkene, a nitrene, and a ketone has been shown to produce 1,3-oxazolidines. researchgate.net Exploring the scope of these cycloadditions with fluorocyclopropyl ketones could yield novel heterocyclic systems.

Influence on Catalytic Cycles: Functional groups like ketones can significantly influence the mechanism of transition-metal-catalyzed reactions. In nickel-catalyzed Suzuki–Miyaura reactions, ketones conjugated with an aryl halide can accelerate oxidative addition and direct selectivity, overriding standard reactivity patterns. csic.es Conversely, when present as additives, they can inhibit catalysis by coordinating to the metal center. csic.es Investigating these interactions is crucial for optimizing reaction conditions and expanding the synthetic utility of fluorocyclopropyl ketones.

Unconventional Mechanistic Pathways: Recent studies suggest that reactions involving fluorinated substrates can proceed through unexpected pathways. For example, the reaction of (NH)-heteroarenes with vinylidene fluoride is proposed to occur via a rare concerted nucleophilic vinylic substitution (SNV) process. Investigating whether fluorocyclopropyl systems can engage in similar unconventional mechanisms is a promising area of research.

Advancements in Asymmetric Synthesis of Fluorinated Cyclopropyl (B3062369) Ketones

The biological activity of fluorinated molecules is often dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of fluorinated cyclopropyl ketones, which establishes one or more stereocenters, is of paramount importance. acs.orgnih.gov

Future advancements are expected in several areas:

Catalytic Asymmetric Cyclopropanation: The use of chiral transition metal catalysts, such as those based on rhodium, copper, or iron, to mediate the reaction between an alkene and a diazo reagent is a powerful strategy for creating chiral cyclopropanes. acs.orgresearchgate.netresearchgate.net A significant challenge is controlling both the diastereoselectivity (cis/trans) and enantioselectivity. For example, copper(I) triflate with bis(oxazoline) ligands has been used for the trans-diastereoselective and enantioselective cyclopropanation of vinyl fluorides. researchgate.net

Asymmetric Alkylation and Functionalization: Creating chiral quaternary centers containing fluorine is particularly challenging. nih.govrsc.org Phase-transfer catalysis, using chiral catalysts like cinchona base derivatives, has shown success in the asymmetric alkylation of α-fluoroketones. rsc.org Further development of more efficient and selective catalysts is needed.

Organocatalysis: Organocatalytic methods, such as asymmetric Mannich reactions, provide a metal-free alternative for constructing C-C and C-N bonds with high enantioselectivity. nih.govrsc.org These methods are attractive for synthesizing chiral fluorinated amino compounds from fluorinated ketone precursors. nih.gov

| Catalytic System | Reaction Type | Key Features | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Chiral Rhodium or Iron Porphyrin Catalysts | Asymmetric Cyclopropanation | Reaction of alkenes with diazo reagents. | Up to 80% ee for cyclopropyl ketones. | acs.orgresearchgate.net |

| Copper(I) Triflate / Bis(oxazoline) Ligands | Asymmetric Cyclopropanation | Reaction of vinyl fluorides with diazoacetates. | trans-selective, up to 93% ee. | researchgate.net |

| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Alkylation of α-fluoro-β-ketoesters. | Up to 88% ee. | rsc.org |

| Organocatalysis (e.g., Cinchona derivatives) | Asymmetric Mannich Reaction | Reaction of α-fluoroketones with imines. | Up to 96% ee. | nih.govrsc.org |

Application in the Synthesis of Mechanistically Relevant Probes

Fluorocyclopropyl ketones are not only synthetic targets but also valuable precursors for creating molecular probes to investigate biological systems. The fluorine atom is a particularly useful label due to its prevalence in pharmaceuticals and its utility as a sensitive reporter for ¹⁹F NMR spectroscopy. le.ac.ukethernet.edu.et

Future applications will focus on:

Activity-Based Probes: Peptidyl fluoromethyl ketones have been successfully used as irreversible or covalent inhibitors to probe the activity of enzymes like cysteine and serine proteases. mdpi.com The fluorinated ketone acts as an electrophilic "warhead" that covalently modifies a nucleophilic residue in the enzyme's active site. A significant challenge is overcoming potential in vivo metabolic conversion of monofluoromethyl ketone moieties into toxic fluoroacetate. mdpi.com Designing new fluorocyclopropyl ketone-based probes could offer different reactivity profiles and improved metabolic stability.

Photoaffinity Labels: Incorporating photoreactive groups into molecules containing a fluorocyclopropyl ketone motif would allow for photoaffinity labeling, a powerful technique to identify the biological targets of a compound.

¹⁹F NMR Probes: The ¹⁹F nucleus is an excellent handle for NMR studies due to its high sensitivity and the lack of a natural background signal in biological systems. ethernet.edu.et Fluorocyclopropyl ketone-containing molecules can be designed as probes to study drug-target interactions, protein conformation, and metabolic pathways in vitro and in vivo. ethernet.edu.et

Computational Design and Prediction for Tailored Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules. For fluorocyclopropyl ketone chemistry, computational methods can accelerate discovery and overcome experimental challenges.

Key areas for future development include:

Predicting Reactivity and Selectivity: Quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to calculate reaction energy profiles and transition state structures. researchgate.netccspublishing.org.cn This allows for the rationalization of observed reactivity and the prediction of regio- and stereoselectivity, guiding the choice of reagents and reaction conditions. researchgate.netrsc.org

Rational Design of Catalysts and Inhibitors: Computational modeling can aid in the design of new chiral catalysts for asymmetric synthesis by predicting which ligand structures will lead to the highest enantioselectivity. researchgate.net Similarly, it can be used for the prospective design of covalent inhibitors by predicting the electrophilic reactivity of different "warheads" with biological nucleophiles. nih.gov

Machine Learning Models: As more experimental data becomes available, machine learning (ML) models can be trained to predict reaction outcomes, site-selectivity, and even biological activity. rsc.org These data-driven approaches can identify subtle trends that are not apparent from first-principles calculations and can screen large virtual libraries of compounds much faster than traditional methods. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-Fluorocyclopropyl)ethanone in laboratory settings?

The synthesis of fluorinated cyclopropane derivatives like 1-(1-Fluorocyclopropyl)ethanone often involves cyclopropanation and fluorination strategies. A Friedel-Crafts acylation approach, as demonstrated for structurally similar compounds (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone), can be adapted using a fluorinated cyclopropane precursor and an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods may include ring-closing metathesis or transition-metal-mediated fluorination. Reaction conditions (temperature, solvent polarity) should be optimized to stabilize the strained cyclopropane ring during synthesis.

Q. How should researchers characterize 1-(1-Fluorocyclopropyl)ethanone spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : To identify the cyclopropane ring protons (δ ~1.0–2.5 ppm) and the fluorinated carbon environment. Fluorine coupling patterns in ¹⁹F NMR can confirm substituent positions .

- IR Spectroscopy : To detect the ketone carbonyl stretch (~1700–1750 cm⁻¹) and C-F vibrations (~1000–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular ion validation and isotopic pattern matching.

Cross-referencing with crystallographic data (e.g., bond lengths/angles from similar fluorinated ethanones) enhances structural confidence .

Q. What safety protocols are critical when handling 1-(1-Fluorocyclopropyl)ethanone?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation and inhalation risks (H313/H333 hazards) .

- Waste Disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to mitigate environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 1-(1-Fluorocyclopropyl)ethanone derivatives?

Single-crystal X-ray diffraction provides precise bond metrics (e.g., C-F bond length ~1.34 Å) and dihedral angles critical for confirming cyclopropane ring geometry. For example, studies on 1-Cyclopropyl-2-(2-fluorophenyl)ethanone derivatives reveal torsional strain effects (e.g., C1–C3–C4–O1 dihedral angle = −39.1°) that influence reactivity . Low-temperature data collection (100 K) minimizes thermal motion artifacts.

Q. What experimental design adjustments improve yields in fluorinated cyclopropane syntheses?

- Catalyst Screening : Transition metals (e.g., Pd, Cu) can enhance fluorination efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCE) stabilize intermediates in cyclopropanation .

- Reaction Monitoring : In situ techniques (e.g., FTIR, GC-MS) track byproduct formation (e.g., defluorination) and guide quenching timing.

Contradictions in reported yields often arise from trace moisture or oxygen; rigorous anhydrous/anaerobic conditions are essential .

Q. How does the fluorocyclopropyl moiety modulate electronic properties in medicinal chemistry applications?

The strong electron-withdrawing effect of fluorine increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) on analogous compounds show reduced HOMO-LUMO gaps (~4.5 eV), facilitating charge transfer in enzyme-binding interactions . This property is leveraged in drug precursors targeting fluorinated protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.